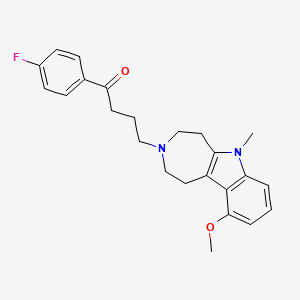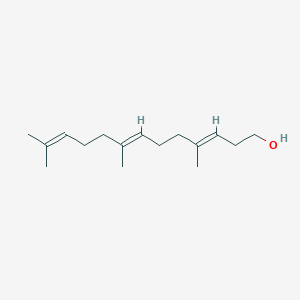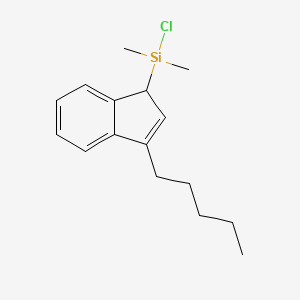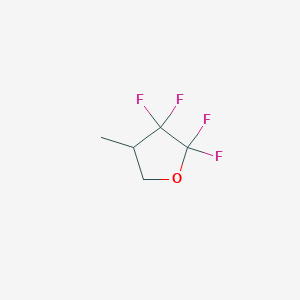
N,N-bis(trifluoromethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(trifluoromethyl)hydroxylamine is a chemical compound with the molecular formula C2HF6NO It is known for its unique structure, which includes two trifluoromethyl groups attached to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-bis(trifluoromethyl)hydroxylamine can be synthesized through the reaction of aliphatic and alicyclic alkenes and alcohols with an excess of this compound in the presence of either a catalytic or stoichiometric amount of 98% sulfuric acid. This reaction yields (bistrifluoromethylaminooxy)-derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of strong acids and controlled reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(trifluoromethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It participates in substitution reactions, particularly with alkenes and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid and various alkenes and alcohols. The reactions are typically carried out under acidic conditions to facilitate the formation of (bistrifluoromethylaminooxy)-derivatives .
Major Products Formed
The major products formed from reactions with this compound include (bistrifluoromethylaminooxy)-derivatives, which are useful in various chemical applications .
Applications De Recherche Scientifique
N,N-bis(trifluoromethyl)hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism by which N,N-bis(trifluoromethyl)hydroxylamine exerts its effects involves its ability to react with alkenes and alcohols to form stable derivatives. The molecular targets and pathways involved in these reactions include the formation of carbocations and subsequent trapping by the hydroxylamine moiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(trifluoromethyl)sulfonylamine: Similar in structure but contains sulfonyl groups instead of hydroxylamine.
N,N-difluorotrifluoromethylamine: Contains fluorine atoms but lacks the hydroxylamine moiety.
N,N-bis(trifluoromethyl)hydrazine: Similar in structure but contains a hydrazine group instead of hydroxylamine.
Uniqueness
N,N-bis(trifluoromethyl)hydroxylamine is unique due to its dual trifluoromethyl groups attached to a hydroxylamine moiety, which imparts distinct reactivity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
359-63-7 |
|---|---|
Formule moléculaire |
C2HF6NO |
Poids moléculaire |
169.03 g/mol |
Nom IUPAC |
N,N-bis(trifluoromethyl)hydroxylamine |
InChI |
InChI=1S/C2HF6NO/c3-1(4,5)9(10)2(6,7)8/h10H |
Clé InChI |
OGYLARHBIDXOMV-UHFFFAOYSA-N |
SMILES canonique |
C(N(C(F)(F)F)O)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)
![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)



![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)




![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)


